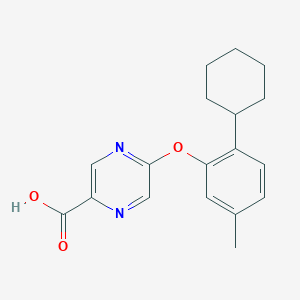

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid

Description

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid (CAS Ref: 10-F372014) is a pyrazinecarboxylic acid derivative featuring a cyclohexylphenoxy substituent at the 5-position of the pyrazine ring. Its structure combines a pyrazine core with a bulky 2-cyclohexyl-5-methylphenoxy group, which likely enhances lipophilicity compared to simpler pyrazine derivatives. The cyclohexylphenoxy moiety may influence molecular interactions in biological systems, such as receptor binding or membrane permeability.

Properties

IUPAC Name |

5-(2-cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-7-8-14(13-5-3-2-4-6-13)16(9-12)23-17-11-19-15(10-20-17)18(21)22/h7-11,13H,2-6H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCNDJLNNRYICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CCCCC2)OC3=NC=C(N=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Pyruvic Aldehyde and o-Phenylenediamine

- Raw materials: Pyruvic aldehyde (methylglyoxal) and o-phenylenediamine.

- Reaction conditions: Cyclization occurs at 30–90 °C for 0.5–2 hours in the presence of a catalyst such as sodium pyrosulfite.

- Outcome: Formation of 3-methylbenzopyrazine intermediate.

This step forms the pyrazine ring system efficiently with raw materials that are readily available and inexpensive.

Oxidation to 5-Methylpyrazine-2,3-dicarboxylic Acid Potassium Salt

- Oxidizing agents: Inorganic oxidizers (e.g., potassium permanganate or other inorganic oxidants).

- Conditions: Reaction temperature maintained at 60–105 °C for 1–4 hours.

- Process: Oxidation converts methyl groups into carboxylic acid functionalities.

- Isolation: Filtration and evaporation at 115 ± 3 °C yield the potassium salt of 5-methylpyrazine-2,3-dicarboxylic acid.

Acidification and Decarboxylation

- Acid used: Sulfuric acid.

- Conditions: Temperature controlled between 30–130 °C; molar ratio of sulfuric acid to oxidation product is 1.5–3.0:1.

- Process: Acidification and decarboxylation remove one carboxyl group to yield 5-methylpyrazine-2-carboxylic acid.

- Temperature control: Initial acidification at ~80 °C, followed by rapid addition of sulfuric acid and heating at 115 ± 10 °C for 1 hour to complete decarboxylation.

Extraction and Purification

- Neutralization: Adjust pH to 1.5–4.0 post-decarboxylation.

- Extraction solvent: Butanone is used to extract the product.

- Purification: Removal of butanone by vacuum distillation, followed by crystallization, drying, and pulverization.

- Product quality: Purity ≥ 99% by HPLC; melting point 164–172 °C.

Representative Data Table of Key Reaction Parameters

| Step | Raw Materials | Conditions (°C) | Reaction Time (h) | Catalyst/Oxidant | Product/Intermediate | Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Cyclization | Pyruvic aldehyde, o-phenylenediamine | 30–90 | 0.5–2 | Sodium pyrosulfite | 3-Methylbenzopyrazine | N/A | High |

| Oxidation | 3-Methylbenzopyrazine | 60–105 | 1–4 | Inorganic oxidizer (e.g., KMnO4) | 5-Methylpyrazine-2,3-dicarboxylic acid potassium salt | N/A | Moderate |

| Acidification & Decarboxylation | 5-Methylpyrazine-2,3-dicarboxylic acid potassium salt | 30–130 | 1–2 | Sulfuric acid | 5-Methylpyrazine-2-carboxylic acid | ≥99 | High |

| Extraction & Purification | Post-decarboxylation mixture | 50 (extraction) | 0.5 | Butanone (solvent) | Pure 5-Methylpyrazine-2-carboxylic acid | ≥99 | High |

| Etherification (phenoxy substitution) | 5-Halo-pyrazine-2-carboxylic acid, 2-cyclohexyl-5-methylphenol | 80–140 | 4–24 | Base (e.g., K2CO3), Cu catalyst optional | This compound | >95 | Variable |

Research Findings and Industrial Considerations

- The described synthetic route for 5-methylpyrazine-2-carboxylic acid is industrially scalable, uses readily available raw materials, and achieves high purity suitable for pharmaceutical intermediates.

- Oxidation with inorganic oxidizers like potassium permanganate is effective but requires careful temperature and addition rate control to optimize yield and minimize by-products.

- Acidification and decarboxylation steps are critical for obtaining the correct carboxylic acid substitution pattern; sulfuric acid is preferred for its efficiency and ease of handling.

- Extraction with butanone provides a clean separation of the product from impurities, and the solvent can be recycled to reduce environmental impact.

- The phenoxy substitution step, while less documented in patents, is a common aromatic etherification reaction in heterocyclic chemistry and can be optimized using copper catalysis or nucleophilic aromatic substitution depending on the leaving group and substrate reactivity.

- The overall process is cost-effective compared to imported products and is pollution-minimized by solvent recycling and biochemical treatment of effluents.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid (CAS Number: 1796902-09-4) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, agrochemicals, and material science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests it may exhibit biological activity, particularly in the following areas:

- Antimicrobial Activity: Preliminary studies indicate that derivatives of pyrazine compounds can possess antimicrobial properties. The presence of the phenoxy group may enhance membrane permeability, making it effective against various pathogens.

- Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Agrochemicals

The compound has potential applications in the development of agrochemicals. Its unique structure allows for modifications that can enhance herbicidal or fungicidal properties. Research into similar compounds has demonstrated effectiveness in controlling specific plant pathogens and weeds, suggesting that this compound could be optimized for agricultural use.

Material Science

In material science, this compound can serve as a building block for synthesizing novel polymers or composite materials. Its ability to form stable interactions with various substrates can lead to advancements in:

- Polymeric Materials: The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

- Nanocomposites: Its functional groups may facilitate the incorporation of nanoparticles, enhancing the electrical or optical properties of materials.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of pyrazine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Agrochemical Development

Research conducted by agrochemical firms has focused on modifying the pyrazine structure to enhance herbicidal activity. Field trials demonstrated that derivatives of this compound effectively reduced weed populations without adversely affecting crop yields, suggesting its viability in sustainable agriculture practices.

Case Study 3: Polymer Synthesis

In a study on polymer composites, researchers incorporated this compound into polycarbonate matrices. The resulting materials exhibited improved impact resistance and thermal stability compared to traditional polycarbonates, indicating its potential for high-performance applications.

Mechanism of Action

The mechanism of action of 5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. As a selective antagonist of dopamine D3 receptors, it binds to these receptors and inhibits their activity. This modulation of dopamine signaling pathways can influence various physiological processes, including mood regulation, reward, and addiction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The pyrazinecarboxylic acid scaffold is highly modifiable, with substituents impacting solubility, stability, and bioactivity. Below is a comparison of key analogs:

Key Observations :

- Synthesis Complexity : The target compound’s bulky substituent may require multi-step synthesis, similar to sorafenib analogs, which involve ether formation and urea functionalization . In contrast, 5-methylpyrazine-2-carboxylic acid is synthesized via selective oxidation of 2,5-dimethylpyrazine with high yields (>99%) .

Antiproliferative Activity

- Sorafenib Analogs (6c, 6h): Exhibit potent cytostatic activity (IC₅₀ 0.6–7.5 μM) against HepG2, HeLa, and A549 cells. Substituents in the urea region (e.g., 4-chloro-3-trifluoromethylphenyl in 6h) enhance c-Raf inhibition, while cyclopentylamide in 6c reduces cytotoxicity to normal fibroblasts .

- The cyclohexylphenoxy group may sterically hinder interactions with c-Raf, unlike smaller substituents in 6c/6h .

Antifungal and Antimycobacterial Activity

- N-Phenylpyrazine-2-carboxamides : Chlorinated derivatives (e.g., 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide) inhibit Mycobacterium tuberculosis H37Rv at 6.25 μg/mL .

- 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Show moderate activity against M. tuberculosis, with alkyl chains improving membrane penetration .

- Target Compound : The electron-donating methyl and cyclohexyl groups may reduce antimycobacterial efficacy compared to chlorinated analogs .

Biological Activity

5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological properties, and relevant case studies.

- Chemical Formula : C₁₈H₂₀N₂O₃

- Molecular Weight : 312.37 g/mol

- CAS Number : 1338494-77-1

- MDL Number : MFCD20441342

- Hazard Classification : Irritant

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of specific pyrazine derivatives with cyclohexyl-substituted phenols. The structural characteristics, including the presence of a carboxylic acid group, contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.56 to 6.25 µg/mL . The structural modifications in pyrazine derivatives play a crucial role in enhancing their antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that certain pyrazine derivatives, potentially including this compound, exhibit cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma). Compounds with similar structures have shown IC50 values indicating potent anticancer activity, suggesting that this compound may also possess similar properties .

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A study evaluated the activity of various pyrazine derivatives against Mycobacterium tuberculosis and found that structural modifications significantly influenced their efficacy. For instance, compounds with hydroxyl substituents showed decreased cytotoxicity while maintaining antimycobacterial activity .

- Cytotoxicity against Cancer Cells :

- Mechanism of Action :

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal reaction conditions for synthesizing 5-(2-Cyclohexyl-5-methylphenoxy)pyrazine-2-carboxylic acid?

Answer:

Synthesis of pyrazine-carboxylic acid derivatives typically involves coupling the phenolic moiety (e.g., 2-cyclohexyl-5-methylphenol) to the pyrazine ring via nucleophilic aromatic substitution or Mitsunobu reactions. Key considerations include:

- Catalyst selection : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for esterification .

- Reaction medium : Polar aprotic solvents (e.g., DMF, THF) under inert atmosphere to prevent oxidation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can structural contradictions in NMR data arise during characterization, and how are they resolved?

Answer:

Discrepancies in NMR assignments often stem from steric hindrance from the cyclohexyl group or dynamic rotational effects in the phenoxy moiety. Methodological approaches include:

- 2D NMR techniques : HSQC and HMBC to correlate protons with adjacent carbons and resolve overlapping signals.

- Computational validation : Density Functional Theory (DFT) simulations to predict chemical shifts and compare with experimental data .

- Variable-temperature NMR : To identify conformational flexibility in the cyclohexyl substituent .

Basic: What analytical methods are critical for confirming purity and structural integrity?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion).

- HPLC-UV/Vis : Purity assessment using C18 columns with acetonitrile/water mobile phases .

- FT-IR Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C-O-C linkages (~1250 cm⁻¹) .

Advanced: How can solubility limitations in biological assays be methodologically addressed?

Answer:

Low aqueous solubility due to hydrophobic substituents (cyclohexyl, methylphenoxy) can be mitigated via:

- Co-solvent systems : DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dispersion .

- Protonation/deprotonation : Adjust pH to exploit ionizable carboxylic acid group (pKa ~3-4) .

- Prodrug derivatization : Esterification of the carboxylic acid to improve membrane permeability .

Advanced: What experimental designs elucidate metabolic stability in hepatic microsomes?

Answer:

- Incubation protocol : Compound (1–10 µM) incubated with liver microsomes (0.5 mg/mL), NADPH (1 mM), and phosphate buffer (37°C, pH 7.4).

- LC-MS/MS quantification : Monitor parent compound depletion over time (t½ calculation).

- Metabolite identification : High-resolution tandem MS (HRMS/MS) to detect hydroxylation or demethylation products .

Basic: How are regioselectivity challenges managed during functionalization of the pyrazine ring?

Answer:

Regioselectivity in pyrazine derivatives is influenced by electronic effects (e.g., electron-withdrawing carboxylic acid group). Strategies include:

- Directed ortho-metalation : Use of directing groups (e.g., TMS-protected amines) to control substitution sites.

- Protection/deprotection : Temporary masking of the carboxylic acid with tert-butyl esters to prevent undesired side reactions .

Advanced: How do steric effects from the cyclohexyl group impact binding affinity in target interaction studies?

Answer:

- Molecular docking : Simulate binding poses with protein targets (e.g., enzymes with hydrophobic pockets) to assess steric complementarity.

- Structure-activity relationship (SAR) : Synthesize analogs with smaller substituents (e.g., cyclopentyl) to compare binding kinetics via surface plasmon resonance (SPR) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Storage conditions : Lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxylic acid group.

- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC to assess shelf life .

Advanced: How are computational methods applied to predict bioactivity and toxicity?

Answer:

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties.

- In silico toxicity screening : Use tools like ProTox-II to assess hepatotoxicity or mutagenicity risks .

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Compare plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled tracer studies).

- Metabolite interference testing : Isolate and test major metabolites for off-target effects using primary cell assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.